1-[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-5-phenylpentan-1-one
Description
1-[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-5-phenylpentan-1-one is a complex organic compound featuring a piperidine ring substituted with ethyl, hydroxy, and methyl groups, and a phenylpentanone moiety
Properties
IUPAC Name |
1-[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-5-phenylpentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2/c1-3-17-15-20(14-13-19(17,2)22)18(21)12-8-7-11-16-9-5-4-6-10-16/h4-6,9-10,17,22H,3,7-8,11-15H2,1-2H3/t17-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKMNFLJGBIFPF-PKOBYXMFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1(C)O)C(=O)CCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN(CC[C@@]1(C)O)C(=O)CCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-5-phenylpentan-1-one typically involves multi-step organic reactions. One common method includes the initial formation of the piperidine ring, followed by the introduction of the ethyl, hydroxy, and methyl substituents. The phenylpentanone moiety is then attached through a series of condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-5-phenylpentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group in the phenylpentanone moiety can be reduced to an alcohol.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted piperidines. These derivatives can have different physical and chemical properties, making them useful for further research and applications.
Scientific Research Applications
1-[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-5-phenylpentan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-5-phenylpentan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylic acid
- 3,4-dihydroxy-3-methyl-2-pentanone
- (2r,3s,4s,5r,6r)-5-[(2s,3r,4r)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-6-(2-phenylethoxy)oxane-3,4-diol
Uniqueness
1-[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-5-phenylpentan-1-one is unique due to its specific combination of functional groups and structural features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
